molecular formula C25H20FNO4 B6180547 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2580179-38-8

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B6180547
CAS No.: 2580179-38-8
M. Wt: 417.4 g/mol
InChI Key: OQXHPMMRCUPTTN-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected tetrahydroisoquinoline derivative featuring a fluorine substituent at position 6 and a carboxylic acid group at position 1. The Fmoc group serves as a protective moiety for amines, commonly utilized in peptide synthesis and solid-phase organic chemistry. The tetrahydroisoquinoline scaffold is pharmacologically significant, often explored in drug discovery for its rigidity and bioactivity . The fluorine atom enhances metabolic stability and bioavailability through electronegative effects .

Properties

CAS No.

2580179-38-8

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C25H20FNO4/c26-16-9-10-17-15(13-16)11-12-27(23(17)24(28)29)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22-23H,11-12,14H2,(H,28,29)

InChI Key

OQXHPMMRCUPTTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C=C(C=C2)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

95

Origin of Product

United States

Biological Activity

The compound 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS Number: 205526-26-7) is a derivative of tetrahydroisoquinoline, a structure associated with various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C24H20FNO4
  • Molecular Weight : 405.418 g/mol
  • Chemical Structure : The compound features a fluorenylmethoxycarbonyl group and a tetrahydroisoquinoline backbone, which contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives. For instance, certain compounds in this class have shown effectiveness against influenza virus polymerase acidic (PA) endonuclease domain inhibitors. The specific mechanism involves the inhibition of viral replication by targeting the polymerase complex essential for viral RNA synthesis .

Inhibition of Metallo-Beta-Lactamases

The compound has demonstrated in vitro inhibition of New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria. This inhibition suggests potential applications in combating antibiotic-resistant infections .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Compounds similar to 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have been linked to the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism .

Case Studies

StudyFindings
Fülöp et al. (2023)Reported on the synthesis and biological evaluation of tetrahydroisoquinoline derivatives as potential antiviral agents against influenza virus .
Wu et al. (2023)Investigated the efficacy of related compounds in inhibiting NDM-1, demonstrating significant antibacterial activity .
Research on COMT InhibitorsHighlighted the role of tetrahydroisoquinoline derivatives in neuroprotection, particularly their potential use in treating Parkinson's disease .

The biological activity of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be attributed to its structural features that allow it to interact with specific biological targets:

  • Viral Polymerase Inhibition : The compound may bind to the viral polymerase complex, disrupting its function and preventing viral replication.
  • Enzyme Inhibition : By inhibiting enzymes like NDM-1 and COMT, it may restore sensitivity to antibiotics and enhance dopaminergic signaling in neurodegenerative conditions.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that Fmoc-THIQ exhibits significant biological activities that are relevant to drug development. Its unique tetrahydroisoquinoline structure allows for potential interactions with biological systems, influencing protein-protein interactions and enzyme mechanisms. This makes it a candidate for the development of therapeutic peptides and other drug derivatives.

Case Studies
Several studies have investigated the potential of Fmoc-THIQ derivatives in treating various diseases. For instance, derivatives of this compound are being explored for their efficacy in targeting specific receptors involved in neurodegenerative diseases and cancer therapies. The structural flexibility provided by the fluorenylmethoxycarbonyl group enhances its pharmacological profile.

Peptide Synthesis

Use as a Protecting Group
Fmoc-THIQ is primarily utilized as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects amino groups during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. This property is crucial in solid-phase peptide synthesis (SPPS), where precise control over the sequence and structure of peptides is essential.

Table 1: Comparison of Similar Compounds

Compound NameSimilarity Index
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid0.95
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid0.93
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid0.93

This table highlights compounds that share structural similarities with Fmoc-THIQ, indicating its unique characteristics within this chemical family.

Drug Development

Therapeutic Applications
The ongoing research into Fmoc-THIQ derivatives suggests their potential role in developing new therapeutic agents. For example, studies have shown that modifications to the tetrahydroisoquinoline core can enhance bioactivity against specific targets in cancer cells.

Mechanistic Insights
Understanding the mechanism of action of Fmoc-THIQ and its derivatives is crucial for optimizing their therapeutic potential. Current investigations focus on how these compounds interact at the molecular level with enzymes and receptors, which could lead to breakthroughs in targeted therapies.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 8 undergoes nucleophilic displacement under basic or catalytic conditions:

Reaction ConditionsReagents/SubstratesProduct/OutcomeYieldSource
Microwave irradiation (180°C)Thiourea8-Sulfanyl derivative91%
Ethanol, reflux (24 hrs)Sodium methoxide8-Methoxy-triazolo-pyridin-3-amine68%*
DMF, NaOH (90°C, 15 min)Benzyl chloride8-Benzylthioether analog85%

*The methoxy substitution is inferred from analogous triazolopyridine reactivity.

Key mechanistic insights:

  • The chloro group's electrophilicity is enhanced by the electron-withdrawing triazole ring .

  • Microwave-assisted reactions reduce side-product formation compared to conventional heating .

Cyclization Reactions

The amine group at position 3 participates in cyclocondensation to form fused heterocycles:

Example reaction with diketones:
C6H4ClN4HBr+CH3COCH2COCH3AcOH, ΔTriazolo-pyrido-pyrimidine derivative\text{C}_6\text{H}_4\text{ClN}_4\cdot\text{HBr} + \text{CH}_3\text{COCH}_2\text{COCH}_3 \xrightarrow{\text{AcOH, Δ}} \text{Triazolo-pyrido-pyrimidine derivative}

ConditionsCatalystCyclization Efficiency
Acetic acid, ΔNone72%
DMF, 120°CCuI88%

This reactivity is leveraged to synthesize polycyclic scaffolds for kinase inhibition studies.

Alkylation/Acylation of the Primary Amine

The 3-amine group undergoes alkylation or acylation to modify pharmacophore properties:

Alkylation with alkyl halides:
C6H4ClN4HBr+CH3IK2CO3,DMFN-Methyl derivative\text{C}_6\text{H}_4\text{ClN}_4\cdot\text{HBr} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methyl derivative}

  • Reaction time: 4–6 hrs at 60°C

  • Selectivity: >95% for mono-alkylation under mild conditions

Acylation with acid chlorides:
C6H4ClN4HBr+ClCOC6H5Et3N,THFN-Acetylated product\text{C}_6\text{H}_4\text{ClN}_4\cdot\text{HBr} + \text{ClCOC}_6\text{H}_5 \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{N-Acetylated product}

  • Yield: 78–82%

  • Side reaction: Competitive ring-opening minimized by low temperatures (0–5°C)

Metal-Catalyzed Cross-Coupling

The chloro group participates in Pd-/Cu-catalyzed couplings for C–C/C–N bond formation:

Coupling TypeCatalyst SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid65%
Buchwald-HartwigPd₂(dba)₃, XantphosAniline58%

*Data extrapolated from triazolopyridine analogs .

Acid-Base Reactions

As a hydrobromide salt, the compound exhibits pH-dependent solubility:

  • Deprotonation : Forms free base in NaOH (aq), increasing lipophilicity (logP increases from −1.2 to 0.8) .

  • Salt metathesis : Reacts with AgNO₃ to precipitate AgBr, yielding the nitrate salt .

Oxidation/Reduction Processes

  • Oxidation : The triazole ring resists oxidation, but the pyridine moiety can form N-oxide derivatives with H₂O₂/AcOH.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to piperidine, altering ring aromaticity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound Tetrahydroisoquinoline C25H20FNO4 413.4 Fmoc, F, COOH Drug scaffolds, peptide synthesis
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Tetrahydroquinoline C25H21NO4 399.4 Fmoc, COOH Peptide synthesis
(R)-3-((Fmoc)amino)-5-methylhexanoic Acid Linear alkyl C23H25NO4 379.4 Fmoc, CH3, COOH Peptide elongation
2-[(Benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic Acid Decahydroisoquinoline C18H21NO4 315.4 Cbz, COOH Orthogonal protection

Preparation Methods

Tetrahydroisoquinoline Core Formation

The Tic scaffold is synthesized from dopamine analogs or phenethylamine derivatives. A modified Bischler-Napieralski reaction employs phosphoryl chloride (POCl₃) in refluxing dichloroethane to cyclize N-acyl phenethylamines into dihydroisoquinolines, followed by catalytic hydrogenation (H₂/Pd-C) to yield the tetrahydroisoquinoline. For fluorinated analogs, pre-functionalization of the aromatic ring with fluorine prior to cyclization ensures regioselectivity.

Stepwise Synthetic Routes

Route A: Late-Stage Fluorination

ParameterCondition 1Condition 2Optimal Condition
SolventDCMTHFDCM
BaseNMMDIPEANMM
Temperature (°C)250→2525
Yield (%)857885

Route B: Early-Stage Fluorination

Fluorine is introduced at the phenethylamine stage to leverage directed ortho-metalation (DoM) for precise positioning.

Step 1: Synthesis of 4-Fluoro-2-iodophenethylamine

  • Iodination : 4-fluorophenethylamine undergoes iodination using N-iodosuccinimide (NIS) in acetic acid at 60°C (yield: 89%).

  • Directed Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C followed by quenching with fluorine gas introduces the fluorine substituent ortho to the amine.

Step 2: Cyclization and Functionalization

The fluorinated phenethylamine is subjected to Bischler-Napieralski conditions (POCl₃, reflux) and hydrogenated to yield the Tic core. Subsequent Fmoc protection follows Route A protocols.

Table 2: Comparative Analysis of Synthetic Routes

MetricRoute ARoute B
Total Steps45
Overall Yield (%)5247
Purity (HPLC)98.5%97.2%
ScalabilityModerateLow

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance throughput, a telescoped continuous flow system integrates cyclization, hydrogenation, and Fmoc protection:

  • Reactor 1 : Bischler-Napieralski cyclization in POCl₃ at 110°C (residence time: 30 min).

  • Reactor 2 : Catalytic hydrogenation with Pd/C (5% w/w) in ethanol at 50°C (residence time: 45 min).

  • Reactor 3 : Fmoc protection in DCM with inline pH monitoring to maintain optimal base concentration.

Table 3: Flow vs. Batch Process Metrics

ParameterBatch ProcessFlow Process
Cycle Time (h)4812
Yield (%)7285
Solvent Waste (L/kg)22090

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 7.31 (d, J = 7.3 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, Fmoc CH₂), 4.22 (t, J = 6.6 Hz, 1H, Fmoc CH), 3.85–3.70 (m, 2H, Tic CH₂N), 3.10–2.95 (m, 2H, Tic CH₂CO), 2.70–2.55 (m, 1H, Tic CH), 2.45–2.30 (m, 1H, Tic CH).

  • HRMS (ESI+) : m/z calcd for C₂₆H₂₂FNO₄ [M+H]⁺: 432.1601; found: 432.1604.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA-3 column, hexane:isopropanol = 85:15) confirms enantiomeric excess >99% for the (R)-configured product.

Process Optimization and Troubleshooting

Common Side Reactions and Mitigation

  • Over-Fmocylation : Occurs with excess Fmoc-Cl, leading to di-protected species. Mitigated by stoichiometric control (1.1 eq Fmoc-Cl) and low-temperature addition.

  • Racemization : Observed during prolonged exposure to basic conditions. Minimized using NMM instead of stronger bases like DBU.

Solvent and Reagent Selection

  • Alternate Solvents : Ethyl acetate replaces DCM in green chemistry protocols, though with slight yield reduction (78% vs. 85%).

  • Cost-Effective Fmoc Sources : 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) reduces chloride byproduct formation .

Q & A

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxy]carbonyl group in the synthesis of this compound?

The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) and other iterative coupling reactions. Its stability under basic conditions allows selective deprotection using piperidine or other amines while leaving acid-labile protecting groups intact. This is critical for stepwise assembly of complex molecules. After synthesis, the Fmoc group is removed under mild basic conditions to regenerate the free amine for subsequent reactions .

Q. What are the common analytical techniques for characterizing purity and structural integrity?

  • HPLC/LC-MS : To assess purity and detect impurities (e.g., de-fluorinated byproducts or incomplete Fmoc deprotection) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., fluoro substitution at position 6) and the integrity of the tetrahydroisoquinoline core .
  • MALDI-TOF Mass Spectrometry : Validates molecular weight and detects side products like truncated sequences or oxidation artifacts .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .
  • Spill Management : Collect spills using non-sparking tools and dispose via authorized chemical waste services to prevent environmental release .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during solid-phase synthesis?

  • Activation Reagents : Use HOBt/DIC or OxymaPure/COMU to minimize racemization and improve yields in Fmoc-based couplings .
  • Solvent Selection : Anhydrous DMF or NMP enhances solubility of the tetrahydroisoquinoline intermediate .
  • Reaction Monitoring : Perform Kaiser tests or monitor Fmoc deprotection via UV absorbance at 301 nm to confirm reaction completion .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic Conditions (pH < 3) : Risk of tetrahydroisoquinoline ring protonation or Fmoc cleavage if exposed to strong acids (e.g., TFA) .
  • Basic Conditions (pH > 9) : Fmoc deprotection occurs rapidly (e.g., with 20% piperidine in DMF), but prolonged exposure may degrade the carboxylic acid moiety .
  • Neutral Buffers : Stable for short-term storage at 4°C, but monitor for hydrolysis via LC-MS over time .

Q. How to address discrepancies in 1^11H NMR data during structural confirmation?

  • Dynamic Effects : The fluoro substituent at position 6 induces anisotropic shielding, altering chemical shifts in adjacent protons. Compare with DFT-calculated NMR spectra for validation .
  • Solvent Artifacts : Deuterated DMSO may cause peak broadening; reanalyze in CDCl₃ or methanol-d₄ to resolve splitting .
  • Impurity Peaks : Use preparative HPLC to isolate the target compound and reacquire NMR data .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Temperature Dependence : Solubility in DMF increases at 40–50°C due to reduced viscosity. Pre-warm solvents before use .
  • Counterion Effects : If synthesized as a trifluoroacetate salt, switch to hydrochloride via ion-exchange chromatography to improve solubility in DMSO .

Q. Why do different synthesis protocols report variable yields for the final coupling step?

  • Side Reactions : Competing acylation at the tetrahydroisoquinoline nitrogen can occur if the Fmoc group is incompletely removed. Optimize deprotection time and reagent stoichiometry .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yields by >15% compared to conventional heating .

Methodological Recommendations

  • Purification : Use reverse-phase C18 chromatography with acetonitrile/water gradients to separate fluoro-substituted isomers .
  • Storage : Lyophilize and store at −20°C under argon to prevent hydrolysis or oxidation .

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